5-Bromo-7-nitroindoline hydrochloride

Description

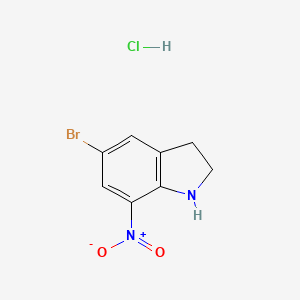

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H8BrClN2O2 |

|---|---|

Molecular Weight |

279.52 g/mol |

IUPAC Name |

5-bromo-7-nitro-2,3-dihydro-1H-indole;hydrochloride |

InChI |

InChI=1S/C8H7BrN2O2.ClH/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13;/h3-4,10H,1-2H2;1H |

InChI Key |

LXEXEEOPFMZFMI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C=C(C=C2[N+](=O)[O-])Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-nitroindoline hydrochloride typically involves the bromination and nitration of indoline. One common method includes the following steps:

Bromination: Indoline is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 5-position.

Nitration: The brominated indoline is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.

Hydrochloride Formation: The resulting 5-Bromo-7-nitroindoline is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-nitroindoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of 5-Bromo-7-nitroindoline.

Reduction: 5-Bromo-7-aminoindoline.

Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

5-Bromo-7-nitroindoline hydrochloride serves as a versatile building block in organic synthesis. It is used to create various derivatives and complex organic molecules, which are essential for developing pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions allows chemists to explore new synthetic pathways and compounds .

Fluorescent Probes

This compound is utilized in the development of fluorescent probes for biological imaging. These probes enable real-time visualization of cellular processes, which is crucial for drug development and understanding cellular biology . The fluorescence properties of this compound make it particularly useful in studies involving enzyme activity and cellular signaling pathways.

Pharmaceutical Development

Research indicates that this compound has potential therapeutic properties, including antimicrobial and anticancer activities. It is being investigated as a lead compound for drug discovery, targeting specific biological pathways associated with various diseases . Its ability to inhibit certain enzymes further enhances its potential as a therapeutic agent .

Material Science

In material science, this compound is explored for its applications in developing advanced materials such as organic semiconductors. These materials can enhance the performance of electronic devices like organic light-emitting diodes (OLEDs) and solar cells . The unique electronic properties imparted by the nitro and bromine substituents contribute to the efficiency of these materials.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound could inhibit specific enzymes involved in neurological pathways. This finding suggests its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 2: Photochemical Applications

Research involving photoreactive peptides synthesized from 5-bromo-7-nitroindoline showed that these compounds could be used to create micropatterns on surfaces through photolysis. This technique has implications for biomedical applications, including tissue engineering and regenerative medicine .

Mechanism of Action

The mechanism of action of 5-Bromo-7-nitroindoline hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-bromo-7-nitroindoline with analogous indoline, indole, and isoquinoline derivatives, highlighting structural, synthetic, and functional differences:

Key Observations:

Substituent Effects: Nitro groups (e.g., in 5-bromo-7-nitroindoline) enhance photoreactivity due to electron-withdrawing effects, enabling applications in photolysis . In contrast, halogen substituents (Br, Cl) improve stability and serve as sites for cross-coupling reactions (e.g., 5-bromo-7-chloroindole) . Hydrochloride salts (e.g., 7-nitroindoline hydrochloride) increase solubility in polar solvents compared to non-salt forms .

Heterocyclic Core Differences: Indoline (saturated six-membered ring) derivatives like 5-bromo-7-nitroindoline exhibit distinct electronic properties compared to indole (aromatic) or isoquinoline (fused bicyclic) analogs. For example, indole derivatives are more aromatic and less reactive toward nucleophiles .

Synthetic Accessibility :

- 5-Bromo-7-nitroindoline is synthesized in a one-pot reaction with >90% yield , whereas N-acyl-7-nitroindolines require multi-step synthesis from nitroindolines and acid chlorides .

Cost and Availability :

- 5-Bromo-7-nitroindoline is commercially available at a premium price (~$564/g), reflecting its specialized photoreactive applications . In contrast, simpler analogs like 7-nitroindoline hydrochloride are cheaper and more widely used as intermediates .

Biological Activity

5-Bromo-7-nitroindoline hydrochloride is an organic compound characterized by its unique structure, which includes a bromine atom and a nitro group attached to an indoline framework. This compound has gained attention in the field of medicinal chemistry due to its diverse biological activities and potential applications.

- Molecular Formula : C8H7BrN2O2

- Molecular Weight : 229.06 g/mol

- Structure : The presence of both bromine and nitro functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction, leading to reactive intermediates that can inhibit enzyme activity or disrupt cellular processes. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound's biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor for certain enzymes, including aminopeptidases. The presence of the bromine atom at the 5-position is crucial for maintaining inhibitory activity. Removal or substitution of this group significantly reduces the compound's effectiveness .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : In vitro assays have indicated that this compound possesses broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.

- Enzyme Interaction : A study focused on the interaction with human aminopeptidase N revealed that alterations in the bromine substituent led to a marked decrease in enzyme inhibition, underscoring its importance in maintaining biological activity .

- Cytocompatibility : Research involving human mesenchymal stem cells showed that while the full-length peptide incorporating this compound was cytocompatible, smaller fragments produced via photolysis exhibited cytotoxic effects, indicating a complex relationship between structure and biological response .

Comparison with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from similar compounds:

| Compound Name | Key Differences |

|---|---|

| 5-Bromoindoline | Lacks the nitro group; reduced reactivity and biological activity. |

| 7-Nitroindoline | Lacks the bromine atom; affects overall reactivity and potential applications. |

| 5-Bromo-7-nitroindole | Similar structure but differs in nitrogen positioning within the ring system, impacting chemical behavior. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-bromo-7-nitroindoline hydrochloride, and what reaction conditions optimize yield?

- Methodology : The synthesis typically involves bromination and nitration of indoline derivatives. A high-yield (>90%) one-pot method uses 5-bromo-7-nitroindoline (precursor) reacted with hydrochloric acid to form the hydrochloride salt. Triphosgene and pyridine in anhydrous dichloromethane (DCM) under argon are critical for carbamoyl chloride intermediates .

- Key Parameters : Temperature control (0°C for reagent addition), inert atmosphere (argon), and stoichiometric ratios (e.g., triphosgene at 0.5 equiv.) minimize side reactions.

Q. Which analytical techniques are most effective for characterizing this compound?

- Techniques :

- NMR Spectroscopy : Confirms substitution patterns (e.g., bromine at C5, nitro at C7) via chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 260.97 for C₈H₈BrN₂O₂·HCl) .

- HPLC : Assesses purity (>95% via HPLC with UV detection at 254 nm) .

Q. How does the bromine and nitro substitution influence the compound’s chemical reactivity?

- Bromine : Enhances electrophilic aromatic substitution (EAS) at C5, enabling further functionalization (e.g., Suzuki coupling) .

- Nitro Group : Electron-withdrawing effect increases stability but may reduce solubility in polar solvents. The nitro group also participates in photochemical reactions (e.g., photoinduced N→O acyl transfer) .

Q. What are the recommended storage conditions to ensure compound stability?

- Storage : Store at –20°C in airtight, light-protected containers. Hydrochloride salts are hygroscopic; desiccants (e.g., silica gel) prevent hydrolysis. Stability studies suggest <5% degradation over 12 months under these conditions .

Q. What safety protocols are essential when handling this compound?

- Precautions : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation (irritant) and direct skin contact. Toxicity data (e.g., LD50 in rodents >500 mg/kg) suggest moderate risk, but disposal must comply with hazardous waste regulations .

Advanced Research Questions

Q. How does the photoreactivity of this compound enable applications in photochemical studies?

- Mechanism : Upon UV irradiation, the nitro group facilitates photoexcitation, leading to N→O acyl transfer and cleavage. This generates reactive intermediates (e.g., 7-nitrosoindole), useful for peptide macrocyclization or controlled release systems .

- Experimental Design : Use λ = 365 nm light in anhydrous solvents (e.g., DCM) to monitor photolysis via UV-Vis spectroscopy or HPLC .

Q. What computational methods validate the proposed photolysis mechanism?

- Ab Initio Calculations : Density Functional Theory (DFT) models predict transition states and activation energies for photolytic pathways. Compare computed UV spectra (TD-DFT) with experimental data to confirm intermediates .

Q. How can contradictory data on synthesis yields from different methods be resolved?

- Troubleshooting :

- By-Product Analysis : Use LC-MS to identify impurities (e.g., di-brominated derivatives).

- Reagent Purity : Ensure triphosgene is anhydrous; trace moisture reduces yield.

- Kinetic Studies : Optimize reaction time (e.g., 2–4 hours for bromination) to avoid over-reaction .

Q. What distinguishes this compound from structurally similar analogs (e.g., 5-bromo-7-azaindole)?

- Comparative Analysis :

- Biological Activity : Nitroindolines show higher photoreactivity vs. azaindoles’ kinase inhibition potential.

- Solubility : Hydrochloride salts improve aqueous solubility compared to free bases.

- Spectroscopic Signatures : IR spectroscopy distinguishes nitro (1520 cm⁻¹) vs. cyano (2250 cm⁻¹) groups .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Scale-Up Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.